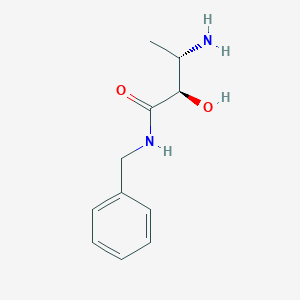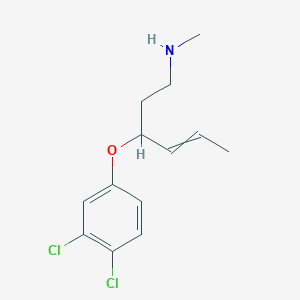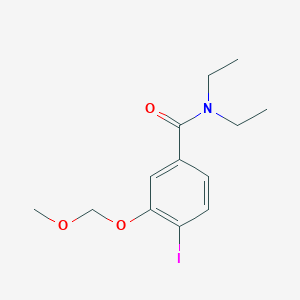
N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of iodine and methoxy groups in the compound suggests potential utility in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide typically involves the following steps:
Iodination: Introduction of the iodine atom at the para position of the benzene ring.
Methoxymethylation: Protection of the hydroxyl group by converting it to a methoxymethyl ether.
Amidation: Formation of the benzamide by reacting the iodinated and protected benzene derivative with diethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch processing: Where reactions are carried out in large reactors.
Continuous flow synthesis: For more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide can undergo various chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and reduction: The methoxy groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its benzamide structure.
Industry: As a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-iodo-2-(methoxy-methoxy)-benzamide would depend on its specific application. Generally, benzamides can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-iodobenzamide: Lacks the methoxy groups.
N,N-Diethyl-2-(methoxy-methoxy)-benzamide: Lacks the iodine atom.
N,N-Diethyl-4-methoxybenzamide: Lacks both iodine and methoxymethyl groups.
Properties
Molecular Formula |
C13H18INO3 |
|---|---|
Molecular Weight |
363.19 g/mol |
IUPAC Name |
N,N-diethyl-4-iodo-3-(methoxymethoxy)benzamide |
InChI |
InChI=1S/C13H18INO3/c1-4-15(5-2)13(16)10-6-7-11(14)12(8-10)18-9-17-3/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
BNFRJOCLPZSUIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)I)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)
![{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene](/img/structure/B12602337.png)
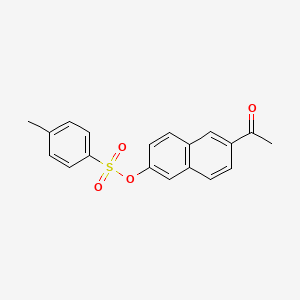
![6-(5-Chlorothiophen-2-yl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12602347.png)
![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide](/img/structure/B12602348.png)
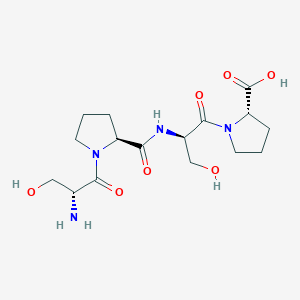
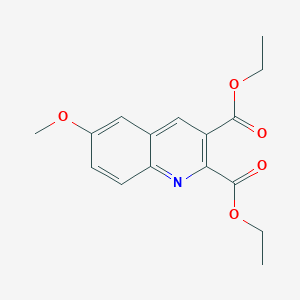
![4-Methoxy-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12602360.png)


![{4-[(8-Chlorooctyl)oxy]phenyl}(phenyl)methanone](/img/structure/B12602390.png)
